molecular formula C9H10BrNO2 B3077670 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1049023-88-2

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B3077670
CAS No.: 1049023-88-2
M. Wt: 244.08 g/mol
InChI Key: NEGUYDTYMGKHMB-UHFFFAOYSA-N
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Description

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2. It is a brominated pyridine derivative that features a tetrahydrofuran-3-yl group attached via an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Safety and Hazards

The safety data sheet for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine indicates that it is for research and development use only and is not intended for medicinal or household use . Specific hazards or safety precautions were not found in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine typically involves the bromination of 3-((tetrahydrofuran-3-yl)oxy)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the tetrahydrofuran-3-yl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxypyridine: Similar structure but with a methoxy group instead of a tetrahydrofuran-3-yl group.

    2-Bromo-3-ethoxypyridine: Features an ethoxy group in place of the tetrahydrofuran-3-yl group.

    2-Bromo-3-(tetrahydrofuran-2-yl)oxy)pyridine: Similar but with the tetrahydrofuran group attached at a different position.

Uniqueness

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-3-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGUYDTYMGKHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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